molecular formula C20H21N3O2S2 B2583394 N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide CAS No. 2034362-22-4

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2583394
CAS No.: 2034362-22-4
M. Wt: 399.53
InChI Key: ZMRHOYIPWBIWDW-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-ylsulfanyl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a synthetic hybrid molecule designed for chemical biology and drug discovery research. It incorporates several pharmacophoric elements, including an indole ring system and a pyridine carboxamide core, which are known to be privileged structures in medicinal chemistry. These motifs are frequently found in compounds with diverse biological activities, such as inhibitors of viral replication and enzymes . The specific mechanism of action, molecular targets, and research applications for this particular compound require further experimental investigation and characterization by qualified researchers. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c24-20(14-5-7-21-19(11-14)25-15-6-9-26-13-15)22-8-10-27-18-12-23-17-4-2-1-3-16(17)18/h1-5,7,11-12,15,23H,6,8-10,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRHOYIPWBIWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)NCCSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the indole and thiolane intermediates. The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The thiolane ring can be introduced through a nucleophilic substitution reaction involving a suitable thiolane precursor.

The final step involves the coupling of the indole and thiolane intermediates with the pyridine-4-carboxamide moiety. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic

Biological Activity

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H21N3O2S2C_{20}H_{21}N_{3}O_{2}S_{2}, indicating a structure rich in functional groups that may contribute to its biological properties. The presence of an indole moiety, thiol group, and pyridine structure suggests interactions with various biological targets.

Key Structural Features

  • Indole Moiety : Known for its role in neurotransmitter modulation.
  • Thiol Group : Potential for redox activity and interaction with metal ions.
  • Pyridine Ring : Commonly associated with pharmacological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Indole-Thiol Linkage : Using coupling agents for amide formation.
  • Thiolan Oxidation : To introduce the thiol ether functionality.
  • Pyridine Carboxamide Formation : Involving specific reaction conditions to optimize yield and purity.

The precise mechanisms of action for this compound are not fully elucidated but may involve:

  • Interactions with neurotransmitter receptors.
  • Modulation of enzyme activity through thiol group interactions.

Pharmacological Studies

Recent studies have indicated that derivatives of similar structures exhibit a range of neuropharmacological effects, including:

  • Anticonvulsant Properties : Compounds with similar pyridine and indole structures have shown effectiveness against seizures.
  • Anxiolytic Effects : Some derivatives have been reported to exhibit significant anxiolytic activity, outperforming standard treatments like diazepam .

Case Studies and Research Findings

  • Anticonvulsant Activity :
    • A study demonstrated that thioalkyl derivatives of pyridine exhibited high anticonvulsant activity through antagonism with pentylenetetrazole, suggesting potential for treating epilepsy .
  • Psychotropic Properties :
    • Research highlighted that certain thioalkyl derivatives showed activating behavior, sedative effects, and significant antidepressant properties, making them promising candidates for neuropsychiatric applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantHigh efficacy against seizures
AnxiolyticSignificant reduction in anxiety levels
AntidepressantNotable improvement in depressive symptoms
SedativeInduced sedation without muscle relaxation

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion compare N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide with three analogs, emphasizing structural variations, biological activities, and computational insights.

Table 1: Structural and Functional Comparison of Pyridine-4-Carboxamide Derivatives

Compound Name Key Substituents Biological Activity (IC₅₀/EC₅₀) Target Pathway/Mechanism References
This compound Indole-sulfanyl ethyl, thiolan-3-yloxy Not reported Hypothesized: redox signaling
N-[2-(Aryl/Substituted Aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide 4-Oxo-thiazolidinone, aryl groups IC₅₀: 0.12–1.8 mM (anti-inflammatory) COX-2 inhibition, NF-κB pathway
2-(4-Methylpiperazin-1-yl)-N-[6-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-yl]pyridine-4-carboxamide Piperazine, isoquinoline-pyrazole EC₅₀: <10 nM Wnt signaling inhibition
2-Chloro-N-(2-methoxyphenyl)pyridine-4-carboxamide Chloro, 2-methoxyphenyl Not reported Commercial availability only

Key Comparisons:

Bioactivity and Target Specificity: The thiazolidinone analog (Table 1, Row 2) exhibits anti-inflammatory activity via COX-2 suppression, with IC₅₀ values in the millimolar range. This suggests that bulky substituents like 4-oxo-thiazolidinone may enhance steric interactions with inflammatory targets but reduce potency compared to the Wnt inhibitor (Row 3) . The Wnt inhibitor (Row 3) demonstrates nanomolar efficacy, likely due to its piperazine and pyrazole-isoquinoline groups, which improve solubility and binding to hydrophobic kinase domains. In contrast, the indole and thiolan groups in the target compound may favor redox-sensitive pathways (e.g., thioredoxin or glutathione systems) but lack confirmed activity data .

However, the latter’s simplicity may facilitate synthetic scalability . Thiolan-3-yloxy (a tetrahydrothiophene-derived ether) in the target compound could confer conformational rigidity, contrasting with the flexible piperazine in Row 3. Such rigidity might limit off-target interactions but reduce adaptability in binding pockets .

Computational Insights: 3D-QSAR studies on thiazolidinone derivatives (Row 2) highlight the importance of electrostatic and steric fields in modulating anti-inflammatory activity. Substituents at the pyridine’s 2-position (e.g., thiolan-3-yloxy vs. 4-oxo-thiazolidinone) significantly influence binding affinity .

Q & A

Q. What are the standard synthetic protocols for preparing N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide?

The synthesis of pyridine-carboxamide derivatives typically involves coupling reactions between functionalized pyridine intermediates and sulfur-containing indole moieties. For example, analogous compounds (e.g., 3-cyanopyridine derivatives) are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling, as described in the controlled synthesis of polycationic reagents using copolymerization strategies . Key steps include:

  • Thiol-ene coupling : Reacting indole-3-thiol derivatives with halogenated pyridine intermediates under basic conditions.
  • Protection/deprotection : Use of pivalamide or dimethoxymethyl groups to stabilize reactive sites during synthesis, as seen in related pyridine derivatives .
  • Purification : Column chromatography or HPLC (≥98% purity standards, as in ) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and stereochemistry, particularly for the thiolan-3-yloxy and indole-sulfanyl groups .
  • X-ray crystallography : Resolve crystallographic ambiguities, as demonstrated for structurally complex pyridine-thiazolidinone hybrids .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s potential toxicity in early-stage studies?

  • In vitro assays : Use cell viability assays (e.g., MTT) on human cell lines, referencing safety data for structurally related compounds with acute toxicity classifications (Category 4 for oral/dermal/inhalation hazards) .
  • Computational toxicity prediction : Tools like ProTox-II to estimate LD50 and hepatotoxicity risks .

Advanced Research Questions

Q. What strategies optimize synthetic yield while minimizing byproducts in large-scale reactions?

  • Controlled polymerization techniques : Adjust monomer ratios and initiators (e.g., ammonium persulfate) to enhance reaction efficiency, as shown in copolymerization studies .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of sulfur-containing intermediates .
  • Real-time monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Q. How can contradictory spectral or bioactivity data be resolved?

  • Cross-validation : Combine NMR, X-ray, and computational docking (e.g., molecular dynamics simulations) to reconcile discrepancies in substituent orientation or hydrogen bonding .
  • Batch-to-batch analysis : Compare purity profiles (HPLC) across synthetic batches to rule out impurities affecting bioactivity .

Q. What methodologies are used to evaluate structure-activity relationships (SAR) for this compound?

  • Systematic substitution : Modify the indole-sulfanyl or thiolan-oxy groups and test bioactivity changes, as seen in dihydropyridine SAR studies .
  • Computational docking : Map binding interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina, guided by crystallographic data from related pyridine-carboxamides .

Q. How can stability under physiological conditions be assessed for drug development?

  • Forced degradation studies : Expose the compound to acidic/alkaline conditions, heat, and light, analyzing degradation products via LC-MS .
  • Accelerated stability testing : Monitor solubility and hydrolysis rates in simulated biological fluids (e.g., PBS at 37°C) .

Q. What computational tools predict binding affinity and selectivity for target proteins?

  • Molecular dynamics simulations : Model interactions with binding pockets using software like GROMACS, validated by X-ray structures of analogous compounds .
  • Pharmacophore modeling : Identify critical functional groups (e.g., indole-sulfanyl for hydrophobic interactions) using Schrödinger Suite .

Q. How can regioselective functionalization of the pyridine ring be achieved?

  • Directed ortho-metalation : Use lithiation strategies to selectively modify the pyridine ring at the 4-position, as demonstrated in halogenated pyridine derivatives .
  • Protecting group strategies : Temporarily block reactive sites (e.g., carboxamide groups) during functionalization .

Q. What in vitro models are suitable for evaluating its pharmacological activity?

  • Enzyme inhibition assays : Test activity against cytochrome P450 isoforms or kinases using fluorometric/colorimetric kits .
  • Cell-based models : Use cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects, referencing protocols for related pyridine-thiazolidinones .

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